molecular formula C21H28O5 B3329485 20alpha-Dihydroprednisone CAS No. 600-93-1

20alpha-Dihydroprednisone

Cat. No.: B3329485
CAS No.: 600-93-1
M. Wt: 360.4 g/mol
InChI Key: UMAIDVARGWSZLM-VDUMFTQRSA-N
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Description

20alpha-Dihydroprednisone is a metabolite of prednisone . Prednisone is a synthetic glucocorticoid drug that is particularly effective as an immunosuppressant, and affects virtually all of the immune system . Prednisone is a prodrug that is converted by the liver into prednisolone, which is the active drug and also a steroid .


Synthesis Analysis

Prednisone is metabolized in the body to this compound . This process involves the stereo- and regioselective reduction of dydrogesterone in a whole-cell biotransformation process based on recombinant fission yeast cells expressing the human enzyme AKR1C1 .


Molecular Structure Analysis

The molecular formula of this compound is C21H28O5 . Its average mass is 360.444 Da and its monoisotopic mass is 360.193665 Da .


Chemical Reactions Analysis

Prednisone, a prodrug, is converted by the liver into prednisolone, which is the active drug and also a steroid . This conversion involves a β-hydroxy group instead of the oxo group at position 11 .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C21H28O5 . Its average mass is 360.444 Da and its monoisotopic mass is 360.193665 Da .

Mechanism of Action

Prednisone is first metabolized in the liver to its active form, prednisolone, a glucocorticoid agonist corticosteroid . It is particularly effective as an immunosuppressant, affecting virtually all of the immune system .

Safety and Hazards

As a metabolite of prednisone, 20alpha-Dihydroprednisone may share some of the safety and hazard characteristics of prednisone. Prednisone is an immunosuppressant and affects virtually all of the immune system . It is particularly effective as an immunosuppressant .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,17-18,22,25-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAIDVARGWSZLM-VDUMFTQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2([C@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219777
Record name (20S)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-93-1
Record name (20S)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (20S)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20alpha-Dihydroprednisone
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20alpha-Dihydroprednisone
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Reactant of Route 6
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